molecular formula C17H18O5 B12387558 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone

6,7,8-Trihydroxy-2-(2-Phenethyl) chromone

Cat. No.: B12387558
M. Wt: 302.32 g/mol
InChI Key: SGSQMLYRQFFCSY-JYJNAYRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone typically involves the use of chromone derivatives and phenethyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources, but it generally involves organic synthesis techniques such as condensation reactions and cyclization .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of nitric oxide, a key mediator in inflammatory processes . This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1

InChI Key

SGSQMLYRQFFCSY-JYJNAYRXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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